molecular formula C4H7NaO2S B2922438 Sodium cyclobutanesulfinate CAS No. 1352077-20-3

Sodium cyclobutanesulfinate

Cat. No.: B2922438
CAS No.: 1352077-20-3
M. Wt: 142.15
InChI Key: LIRRDYUIBAQPQL-UHFFFAOYSA-M
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Description

Sodium cyclobutanesulfinate is an organosulfur compound with the molecular formula C4H7NaO2S. It is a white solid that is soluble in water and is primarily used in organic synthesis. The compound is known for its unique structural feature, which includes a cyclobutane ring attached to a sulfinic acid group. This structural arrangement imparts specific chemical properties that make it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium cyclobutanesulfinate can be synthesized through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with sulfur dioxide, followed by neutralization with sodium hydroxide. The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Sodium cyclobutanesulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclobutanesulfonic acid.

    Reduction: It can be reduced to cyclobutyl sulfide.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are commonly employed.

Major Products Formed:

    Oxidation: Cyclobutanesulfonic acid.

    Reduction: Cyclobutyl sulfide.

    Substitution: Various substituted cyclobutanes depending on the nucleophile used.

Scientific Research Applications

Sodium cyclobutanesulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds. It serves as a precursor for the synthesis of sulfonamides, sulfones, and other sulfur-containing compounds.

    Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism by which sodium cyclobutanesulfinate exerts its effects involves the interaction of the sulfinic acid group with various molecular targets. The sulfinic acid group can act as a nucleophile, participating in substitution reactions with electrophilic centers in other molecules. This reactivity is exploited in synthetic chemistry to form new carbon-sulfur bonds. Additionally, the compound can undergo redox reactions, which are important in biological systems for maintaining redox balance.

Comparison with Similar Compounds

    Sodium methanesulfinate: Used in the synthesis of methanesulfonic acid and as a reducing agent.

    Sodium benzenesulfinate: Used in the synthesis of sulfonamides and as a precursor for various aromatic sulfonyl compounds.

Uniqueness: The cyclobutane ring in sodium cyclobutanesulfinate imparts unique steric and electronic properties that influence its reactivity and make it suitable for specific synthetic applications that other sulfinates may not be able to achieve.

Properties

IUPAC Name

sodium;cyclobutanesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S.Na/c5-7(6)4-2-1-3-4;/h4H,1-3H2,(H,5,6);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRRDYUIBAQPQL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)S(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352077-20-3
Record name sodium cyclobutanesulfinate
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